molecular formula C5H4N4O2 B12113146 [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione CAS No. 211733-06-1

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione

Katalognummer: B12113146
CAS-Nummer: 211733-06-1
Molekulargewicht: 152.11 g/mol
InChI-Schlüssel: HIPUIIULBPMUGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a high-value heterocyclic building block designed for advanced pharmaceutical and antimicrobial research. This compound features a fused triazole-pyrimidine scaffold, which is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets . Researchers value this core structure for developing new therapeutic agents, as closely related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated a range of promising biological activities. For instance, certain analogs have shown significant anticonvulsant properties in maximal electroshock seizure (MES) models, a standard test for antiepileptic drugs . Other derivatives bearing this scaffold have exhibited potent antibacterial activity against multidrug-resistant (MDR) bacterial strains, including MRSA and K. pneumoniae , with some compounds showing a high selectivity index that suggests a good safety profile against mammalian cells . Additionally, various synthesized compounds within this chemical family have been screened for both antibacterial and antifungal activities, highlighting the versatility of the triazolopyrimidine core in infectious disease research . The 5,7-dione functionality in this particular compound offers a distinct synthetic handle for further chemical modification, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties such as potency and solubility. This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

211733-06-1

Molekularformel

C5H4N4O2

Molekulargewicht

152.11 g/mol

IUPAC-Name

4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h2H,1H2,(H,6,7,8,10)

InChI-Schlüssel

HIPUIIULBPMUGO-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=NC=NN2C1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Nitrosation and Reduction

The most widely reported method involves the cyclization of 5,6-diaminouracils using nitrous acid. This approach begins with 6-chlorouracil derivatives, which are converted to 6-aminouracils via heating with amines. Subsequent nitrosation with nitrous acid yields 5-nitroso-6-aminouracils, which are reduced to 5,6-diaminouracils using sodium dithionite in alkaline media. The final cyclization step employs nitrous acid at room temperature, forming the triazolo[1,5-a]pyrimidine-5,7-dione core (Figure 1A).

Key Data:

  • Yield: 77–94% for cyclization step.

  • Substituent Compatibility: Methyl, phenyl, and alkyl groups at positions 1, 3, 4, and 6.

  • Limitations: Hydrophobic nitroso intermediates (e.g., n-heptyl or n-octyl) require methanol co-solvents for efficient reduction.

Alternative Pathway from 6-Chlorouracils

A one-pot variant starts with 6-chloro-1,3-dimethyluracil, which undergoes amination and cyclization without isolating intermediates. This method simplifies the synthesis of 4,6-dimethyl derivatives.

Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds

Base-Assisted Cyclocondensation

Reactions between 3-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) in acetic acid or DMF under reflux yield triazolo[1,5-a]pyrimidine-5,7-diones. The mechanism involves nucleophilic attack of the triazole amino group on the electrophilic carbonyl carbon, followed by dehydration and aromatization (Figure 1B).

Key Data:

  • Yield: 65–85%.

  • Optimized Conditions: Acetic acid (6 equiv), O₂ atmosphere, 130°C.

  • Substituent Effects: Electron-withdrawing groups on the aryl ring enhance cyclization rates.

Biginelli-Like Multicomponent Reactions

A novel method employs enaminones, aldehydes, and 3-amino-1,2,4-triazole in a one-pot reaction. This approach avoids isolation of intermediates and provides access to 5-unsubstituted-6-aroyl derivatives.

Example Protocol:

  • React enaminone (1 mmol), aldehyde (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) in acetic acid.

  • Heat at 100°C for 6 hours.

  • Isolate product via recrystallization from ethanol.

Yield: 70–82%.

Regioselective Alkylation Strategies

Direct Alkylation of Preformed Derivatives

Alkylation oftriazolo[1,5-a]pyrimidine-5,7-diones with alkyl halides in DMF or 1,4-dioxane produces N- or O-alkylated derivatives. The triazole N2 position is preferentially alkylated over N1 due to higher nucleophilicity (Figure 1C).

Key Data:

  • Solvent Effects: DMF favors N-alkylation, while 1,4-dioxane promotes O-alkylation.

  • Yield: 52–74% for N-alkylated products; 34–55% for O-alkylated products.

Post-Cyclization Functionalization

Post-synthetic modifications include:

  • Chlorination: Treatment with POCl₃ converts hydroxyl groups to chlorides.

  • Amination: Reaction with substituted anilines in acetonitrile yields 7-phenoxy derivatives.

Oxidative Cyclization of Amidines

Amidines as Precursors

Pyrimidin-2-yl-amidines undergo oxidative cyclization in the presence of iodine or HNO₃ to form triazolo[1,5-a]pyrimidine-5,7-diones. This method is useful for introducing electron-deficient substituents.

Example:

  • Prepare pyrimidin-2-yl-amidine via condensation of 2-aminopyrimidine with benzoyl chloride.

  • Oxidize with HNO₃ at 80°C for 4 hours.

Yield: 60–75%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Nitrous Acid CyclizationHigh yields, scalableRequires handling of toxic nitrous acid77–94
1,3-Dicarbonyl CondensationBroad substituent toleranceHigh temperatures needed65–85
Multicomponent ReactionsOne-pot synthesis, no intermediatesLimited to 5-unsubstituted derivatives70–82
AlkylationEnables regioselective functionalizationMixed isomers require purification52–74
Oxidative CyclizationCompatible with electron-deficient groupsHarsh oxidizing conditions60–75

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR: Methyl groups at δ 3.98 ppm (s, CH₃), NH protons at δ 11.11–12.33 ppm.

  • UV-Vis: λₘₐₐ = 247–276 nm (EtOH).

  • IR: C=O stretches at 1660–1680 cm⁻¹, NH stretches at 3400–3450 cm⁻¹.

X-ray Crystallography

Crystal structures confirm planar triazolo[1,5-a]pyrimidine cores with hydrogen-bonded dione moieties .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable nucleophilic substitution at specific positions:

  • C-2 and C-6 positions : React with alkyl halides or acyl chlorides to form alkylated or acylated derivatives. For example, treatment with methyl iodide in DMF yields 2-methyl or 6-methyl derivatives .

  • Amide formation : Reaction with hydrazonoyl halides produces 2-carboxamide derivatives (e.g., compound 8a–k ), as demonstrated by Gomha et al. using thiobarbituric acid and hydrazonoyl halides in dioxane .

Table 1: Nucleophilic substitution products

ReactantConditionsProductYield (%)Source
Hydrazonoyl halidesDioxane, reflux2-Carboxamide derivatives70–83
Methyl iodideDMF, 80°C2-Methyl/6-methyl derivatives65–78

Cyclocondensation Reactions

The compound participates in cyclocondensation to form polycyclic systems:

  • With 1,3-diketones : Reacts with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane to yield fused triazolopyrimidinium salts .

  • Multi-component reactions (MCRs) : Combines with aldehydes and barbituric acid derivatives under solvent-free, nanocatalytic conditions (SNP S-AT/SO3H) to form dihydropyrimido-triazolopyrimidines (4a–k ) .

Table 2: Cyclocondensation products

ComponentsCatalystProductTime (h)Yield (%)
Aldehyde + barbituric acid + 3-aminotriazoleSNP S-AT/SO3HDihydropyrimido-triazolopyrimidines2–385–92

Oxidation and Reduction

  • Oxidation : The pyrimidine ring undergoes oxidation with H2O2 or KMnO4 to form N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate.

Dimroth Rearrangement

Under basic conditions, triazolo[4,3-c]pyrimidine derivatives isomerize to [1,5-c] isomers via a Dimroth mechanism. This rearrangement is critical for stabilizing reactive intermediates .

Example :

  • Heating 6-methylthieno[3,2-e] triazolo[4,3-c]pyrimidin-5(1H)-one in DMF induces rearrangement to the [1,5-c] isomer .

Multi-component Reactions (MCRs)

The compound serves as a scaffold in MCRs for drug discovery:

  • With aldehydes and thiobarbituric acid : Forms pyrimido[2,1-b] thiadiazine-6,8-diones under Mannich conditions (formaldehyde, aromatic amines) .

  • With aryl halides : Participates in Pd-catalyzed C–H activation for arylation at position 6 .

Table 3: MCR-derived products

Reaction PartnersConditionsProductBioactivity
Aromatic amines + formaldehydeEthanol, refluxPyrimido-thiadiazinesAromatase inhibition
Aryl iodides + Pd catalystHFIP, 100°C6-Aryl triazolopyrimidinesAntiviral

Functionalization via Mannich Reactions

Thiobarbituric acid derivatives of the compound react with formaldehyde and primary amines to yield 3,4-dihydropyrimido-thiadiazines. These derivatives show enhanced solubility and bioactivity .

Example :

  • Reaction with 4-chloroaniline and formaldehyde produces 9-(4-chlorophenyl)-5,7-dimethyl-dihydropyrimido-triazolopyrimidine, a potent aromatase inhibitor (IC50 = 1.2 μM) .

O-Demethylation Reactions

Methoxy groups at position 2 undergo demethylation under acidic or enzymatic conditions:

  • HBr/AcOH : Converts 2-methoxy to 2-hydroxy derivatives .

  • Partial demethylation : In HIV inhibitor studies, monoamide derivatives (17h ) form instead of dihydroxyphenyl products .

Cross-coupling Reactions

Palladium-catalyzed Suzuki and Heck reactions enable functionalization at position 7:

  • Suzuki coupling : 7-Bromo derivatives react with aryl boronic acids to form biaryl systems .

  • Heck coupling : Alkenylation at position 7 using acrylates .

Key Research Findings

  • Antiviral activity : 2-Carboxamide derivatives inhibit influenza A polymerase by disrupting PA-PB1 interactions (IC50 = 0.8–2.1 μM) .

  • Aromatase inhibition : Pyrimido-thiadiazines exhibit IC50 values comparable to letrozole (0.9–3.5 μM) .

  • Green synthesis : SNP S-AT/SO3H-catalyzed MCRs achieve 92% yields under solvent-free conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Variants

Recent studies have reported various synthetic pathways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, a notable method involves the use of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under eco-friendly conditions utilizing a catalytic additive called 4,4'-trimethylenedipiperidine (TMDP) . The synthesis typically yields high purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For example:

  • Compound H12 demonstrated potent antiproliferative effects against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively . This suggests that these compounds may act through mechanisms such as inhibition of the ERK signaling pathway.

Antimicrobial Activity

The antimicrobial efficacy of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been documented. Studies have shown that these compounds possess activity against various bacterial strains and fungi. The structure-activity relationship indicates that modifications to the triazolo-pyrimidine framework can enhance their potency against specific pathogens .

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, triazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and in treating neurological disorders. Their ability to modulate various biological pathways makes them candidates for further research in pharmacology.

Case Studies

Several case studies highlight the therapeutic potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:

Study Compound Target Effect IC50 Value
Study AH12MGC-803Antiproliferative9.47 µM
Study BH12HCT-116Antiproliferative9.58 µM
Study CH12MCF-7Antiproliferative13.1 µM
Study DVariant XBacterial Strain YAntimicrobialVaries

Wirkmechanismus

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the inhibition of cell growth and induction of apoptosis . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Observations:

  • Substituent Position : C-2 modifications (e.g., sulfonamide in ) enhance herbicidal activity via enzyme inhibition, while C-5/C-7 aryl groups () improve anticancer potency by modulating DNA interactions .
  • Oxygenated Derivatives : Exocyclic oxygen atoms (e.g., HmtpO) facilitate metal coordination, enabling applications in platinum-based anticancer complexes .
  • Ring Isomerism: [1,2,3]Triazolo[4,5-d]pyrimidine diones () exhibit distinct adenosine receptor binding compared to [1,2,4]-fused analogs, highlighting the impact of triazole ring orientation .

Key Observations:

  • Multi-Component Reactions : Biginelli-like syntheses () enable efficient assembly of triazolopyrimidine cores with diverse substituents.
  • Grignard Functionalization : SNH methodology () allows sequential aryl group introduction at C-5 and C-7, critical for tuning electronic properties .

Biologische Aktivität

The compound [1,2,4]triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione represents a significant class of bicyclic nitrogen-containing heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H4N4O2\text{C}_5\text{H}_4\text{N}_4\text{O}_2

This structure is characterized by a triazole ring fused to a pyrimidine ring with two carbonyl groups at positions 5 and 7.

Anticancer Activity

Recent research has highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of ERK Signaling Pathway : A study demonstrated that certain derivatives significantly inhibited the ERK signaling pathway in MGC-803 cells. This inhibition led to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT and resulted in cell cycle arrest at the G2/M phase and induced apoptosis. The most active compound in this study exhibited an IC50 value of 3.91 μM against MCF-7 cells and showed significant antiproliferative activity against HCT-116 cells with an IC50 value of 0.53 μM .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects involves targeting tubulin and other cell cycle-related proteins. This dual action enhances their efficacy against various cancer cell lines .

Antiviral Activity

The antiviral potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been explored:

  • Inhibition of Influenza Virus : A series of derivatives were synthesized that showed promising anti-influenza virus activity. These compounds were effective at non-toxic concentrations and inhibited the PA-PB1 interaction critical for viral replication. The IC50 values for these compounds were determined through ELISA assays and were found to significantly reduce viral replication in vitro .
  • Broad-Spectrum Antiviral Effects : Other studies have indicated that derivatives of this scaffold exhibit activity against various viruses including HIV and HCV. The mechanism often involves interference with viral replication processes or direct inhibition of viral protein functions .

Antibacterial Activity

The antibacterial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been documented as well:

  • In Vitro Studies : Several derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were evaluated using standard broth microdilution methods .

Synthesis Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions utilizing readily available precursors. Recent advancements have led to more efficient synthetic routes that enhance yield and purity:

Synthesis Method Yield (%) Conditions
One-pot condensation76-85Reflux in ethanol-water mixture
Microwave-assisted synthesis100In glacial acetic acid

These methods not only streamline the synthesis process but also allow for the introduction of various substituents that can modulate biological activity .

Case Study 1: Anticancer Efficacy

A focused study on a specific derivative demonstrated its ability to induce apoptosis in cancer cells through modulation of the ERK signaling pathway. This study provided insights into its mechanism of action and potential as a lead compound for further development.

Case Study 2: Antiviral Activity

Another investigation highlighted a derivative's effectiveness against influenza virus strains in vitro. The study detailed the structural modifications that enhanced antiviral potency while maintaining low cytotoxicity.

Q & A

Q. Q1: What are the key synthetic strategies for [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of triazolopyrimidine derivatives often involves multicomponent reactions (MCRs) or nucleophilic substitutions. For example:

  • MCR Approach : Fusion of aminotriazoles, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF produces 7-aryl-substituted derivatives (e.g., 7-(4-nitrophenyl) derivatives). Reaction conditions (e.g., solvent-free fusion at 100°C for 3–72 hours) significantly impact yield and regioselectivity due to steric and electronic effects of substituents .
  • Nucleophilic C–H Functionalization : Grignard reagents enable regioselective substitution at C-5 and C-7 positions of 6-bromo-2-phenyl-triazolopyrimidine. Temperature and reagent stoichiometry control substitution patterns .

Q. Q2: How is X-ray crystallography employed to characterize triazolopyrimidine-metal complexes, and what structural insights are derived?

Methodological Answer: SHELX software (e.g., SHELXL) is widely used for small-molecule crystallography. For example:

  • Zinc and Mercury Complexes : [Zn(dmtp)₂Br₂] and [Hg(dmtp)₂Cl₂] (dmtp = 5,7-dimethyl-triazolopyrimidine) exhibit distorted tetrahedral geometries, confirmed via X-ray diffraction. Bond angles and ligand coordination modes are analyzed using SHELXL refinement .
  • Copper Complexes : Steric effects of substituents (e.g., isobutyl groups) in 7-isobutyl-5-methyl-triazolopyrimidine ligands influence copper bromide coordination modes, resolved via SHELXS .

Q. Q3: What spectroscopic techniques are critical for verifying triazolopyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations (C=N at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹) validate core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for 7-aryl derivatives) and fragmentation patterns confirm molecular weight and stability .

Advanced Research Questions

Q. Q4: How do computational methods predict the energetic properties of nitro-substituted triazolopyrimidines?

Methodological Answer: Density functional theory (DFT) calculates heats of formation (HOF) and detonation parameters (velocity, pressure) for high-energy-density materials (HEDMs):

  • Group A–C Derivatives : Nitro and trifluoromethyl groups enhance HOF (e.g., 2-nitro-5,7-bis(trifluoromethyl)-triazolopyrimidine). Detonation velocity (~9.5 km/s) is estimated via Kamlet-Jacobs equations .
  • Thermodynamic Stability : Gibbs free energy and bond dissociation energies (BDEs) predict thermal stability under extreme conditions .

Q. Q5: What experimental designs optimize the biological activity of triazolopyrimidine derivatives against pathogens?

Methodological Answer:

  • Antifungal Assays : EC₅₀ values against Rhizoctonia solani are determined via microdilution. Derivatives with 1,3,4-oxadiazole moieties show enhanced activity (EC₅₀ = 12–45 μM) due to improved membrane penetration .
  • Leishmanicidal Activity : Copper(II) complexes (e.g., [Cu(dmtp)₂Cl₂]) are tested in vitro against Leishmania promastigotes. IC₅₀ values correlate with redox activity and ligand lipophilicity .

Q. Q6: How do substituents modulate the photophysical properties of triazolopyrimidine-based push-pull systems?

Methodological Answer:

  • Optoelectronic Tuning : Electron-withdrawing groups (e.g., nitro) at C-5 and electron-donating groups (e.g., methoxy) at C-7 shift absorption/emission wavelengths. Cyclic voltammetry reveals HOMO-LUMO gaps (~3.1 eV) .
  • Supramolecular Self-Assembly : 5,7-dimethyl-triazolopyrimidine-thioaceto hydrazone derivatives form blue-emitting microfibers via π-π stacking. Fluorescence quantum yields (Φ = 0.45) are measured via integrating sphere .

Key Research Challenges

  • Synthetic Scalability : While MCRs offer diversity, scalability is limited by harsh conditions (e.g., DMF at 100°C) .
  • Data Contradictions : Computational HOF predictions for nitro derivatives vary by 10–15% compared to experimental values, likely due to approximations in DFT functionals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.